molecular formula C4H4ClN3O2 B136024 5-Chloro-3-methyl-4-nitro-1H-pyrazole CAS No. 6814-58-0

5-Chloro-3-methyl-4-nitro-1H-pyrazole

Cat. No.: B136024
CAS No.: 6814-58-0
M. Wt: 161.55 g/mol
InChI Key: ZCHRCALASPNJEQ-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-4-nitro-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of chloro, methyl, and nitro substituents on the pyrazole ring imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.

Mechanism of Action

Target of Action

5-Chloro-3-methyl-4-nitro-1H-pyrazole (CMNP) is a pyrazole derivative that primarily targets mature citrus fruits . It acts as an abscission agent, inducing the shedding of mature citrus fruits when applied to the canopy .

Mode of Action

The exact mode of action of CMNP remains unknown . It has been observed that cmnp induces oxidative stress in the abscission zone (az) of citrus fruits . This oxidative stress is believed to play a key role in the abscission process .

Biochemical Pathways

CMNP affects several biochemical pathways related to oxidative stress and lipid signaling . It increases the activities of enzymes such as lipoxygenase (LOX), which might produce jasmonic acid (JA), known to promote abscission in citrus . It also affects the activities of superoxide dismutase (SOD), ascorbate peroxidase (APOD), glutathione reductase (GR), and peroxidase (POD), which are involved in reactive oxygen species (ROS) scavenging .

Pharmacokinetics

It is known that cmnp is applied directly to the canopy of citrus trees, suggesting that it is absorbed through the plant tissues .

Result of Action

The application of CMNP results in the abscission of mature citrus fruits . This is believed to be due to the oxidative stress induced by CMNP in the AZ of the fruits, leading to changes in enzyme activities and lipid signaling .

Action Environment

The efficacy and stability of CMNP can be influenced by environmental factors. For instance, it has been observed that CMNP induces abscission selectively in mature citrus fruits when applied to the canopy, with no phytotoxicity at higher temperatures commonly found during the harvest season .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methyl-4-nitro-1H-pyrazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 3-chloro-2-methyl-1-nitropropane and hydrazine hydrate can yield the desired pyrazole compound. The reaction typically proceeds as follows:

    Starting Materials: 3-Chloro-2-methyl-1-nitropropane and hydrazine hydrate.

    Reaction Conditions: The reaction is carried out in a suitable solvent such as ethanol or methanol, under reflux conditions.

    Cyclization: The mixture is heated to promote cyclization, leading to the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-methyl-4-nitro-1H-pyrazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products Formed

    Reduction: 5-Chloro-3-methyl-4-amino-1H-pyrazole.

    Substitution: 5-Substituted-3-methyl-4-nitro-1H-pyrazole derivatives.

    Oxidation: 5-Chloro-3-carboxy-4-nitro-1H-pyrazole.

Scientific Research Applications

5-Chloro-3-methyl-4-nitro-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of specialty chemicals, dyes, and pigments.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-3-methyl-1H-pyrazole: Lacks the nitro group, which significantly alters its chemical reactivity and biological activity.

    3-Methyl-4-nitro-1H-pyrazole:

    5-Chloro-4-nitro-1H-pyrazole: Lacks the methyl group, which can influence its steric and electronic properties.

Uniqueness

5-Chloro-3-methyl-4-nitro-1H-pyrazole is unique due to the presence of all three substituents (chloro, methyl, and nitro) on the pyrazole ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various synthetic and research applications. The nitro group enhances its reactivity in reduction and substitution reactions, while the chloro group provides a site for nucleophilic substitution. The methyl group influences the compound’s steric and electronic characteristics, affecting its overall reactivity and potential biological activity.

Properties

IUPAC Name

3-chloro-5-methyl-4-nitro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O2/c1-2-3(8(9)10)4(5)7-6-2/h1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHRCALASPNJEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3058454
Record name 5-Chloro-3-methyl-4-nitro-1H-pyrazole
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Molecular Weight

161.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6814-58-0
Record name 5-Chloro-3-methyl-4-nitro-1H-pyrazole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazachlor
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Record name 5-Chloro-3-methyl-4-nitro-1H-pyrazole
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Record name 5-chloro-3-methyl-4-nitro-1H-pyrazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does CMNP induce abscission in citrus fruit?

A1: CMNP primarily targets mature citrus fruit and induces abscission through a complex process that involves several factors.

  • Ethylene Dependence: CMNP application leads to increased ethylene production in the fruit, which is a key hormone for fruit ripening and abscission. This effect has been observed to be at least partially responsible for CMNP-induced abscission. [] []
  • Lipid Signalling: CMNP triggers lipid signaling pathways in the flavedo tissue (the colored outer layer of the peel), increasing the activity of enzymes like phospholipase A2 (PLA2) and lipoxygenase (LOX). These enzymes contribute to the breakdown of cell wall components in the abscission zone, ultimately leading to fruit loosening. [] [] []
  • Hormonal Changes: Studies have shown that CMNP application may disrupt the balance of growth hormones like indole-3-acetic acid (IAA) and abscisic acid (ABA) in the abscission zone. This hormonal imbalance further contributes to the abscission process. []
  • Oxidative Metabolism: CMNP application leads to oxidative stress in both the flavedo tissue and the abscission zone. This is evidenced by increased levels of reactive oxygen species (ROS) like hydrogen peroxide (H2O2) and changes in the activity of antioxidant enzymes. [] [] []

Q2: What is the role of hydrogen peroxide in CMNP-induced abscission?

A2: CMNP application leads to an increase in H2O2 concentration in both the flavedo tissue and the abscission zone. [] [] While the exact mechanism is not fully understood, H2O2 is considered a signaling molecule that likely interacts with other signaling pathways, including those involved in lipid signaling, to promote the abscission process. []

Q3: Does CMNP affect the expression of genes related to abscission?

A3: Yes, studies have shown that CMNP application can influence the expression of specific genes involved in the abscission process. For example, CMNP has been shown to induce the expression of genes related to:

  • Cell wall degradation: Genes encoding enzymes like beta-galactosidase and phenylalanine ammonia lyase (PAL) are upregulated in the abscission zone following CMNP treatment. These enzymes play a role in breaking down cell wall components, facilitating fruit separation. [] []
  • Stress response: CMNP treatment can also induce the expression of genes associated with stress responses, particularly those related to anoxia and senescence, in model plants like Arabidopsis thaliana. []

Q4: How does CMNP application affect the color of citrus fruit peel?

A4: CMNP application can accelerate the color change in citrus fruit peel from green to orange. This is due to its influence on carotenoid biosynthesis. CMNP has been shown to alter the expression of genes involved in carotenoid biosynthesis, leading to increased accumulation of total carotenoids, particularly red carotenoids, which contribute to the orange color of the peel. []

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